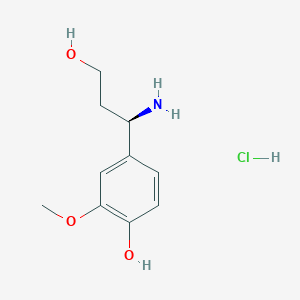
(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) and Its Pharmacological Review
Chlorogenic acid (CGA) is identified for its wide range of biological and pharmacological effects. CGA, as an abundant isomer among caffeoylquinic acid isomers found in green coffee extracts and tea, plays significant therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and as a central nervous system stimulator. Furthermore, CGA's influence on lipid metabolism and glucose regulation can aid in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize its biological and pharmacological effects, potentially allowing CGA to be used as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
p-Coumaric Acid and Its Bioactivities
p-Coumaric acid, a phenolic acid with low toxicity, is studied for its extensive bioactivities due to conjugation with mono-, oligo-, and polysaccharides, alkyl alcohols, organic acids, amine, and lignin. The bioactivities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities, alongside mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. Despite the high biological activity and low absorption of its conjugates, further studies are required to enhance knowledge regarding their toxicity (Pei et al., 2016).
Propolis and Royal Jelly in Preventing Upper Respiratory Tract Infections
The medical databases review on the use of propolis and royal jelly (RJ) in upper respiratory tract infections (URTI) and as dietary supplementation highlights the antimicrobial and anti-inflammatory effects of caffeic acid phenethyl ester in propolis and 10-hydroxy-2-decenoic acid in RJ. Despite the richer content of proteins, carbohydrates, and lipids in RJ compared to propolis, the review suggests the need for more clinical and experimental studies to find out the best standardized mixture for combating URTI (Yuksel & Akyol, 2016).
Syringic Acid's Therapeutic and Industrial Applications
Syringic acid (SA), a phenolic compound found in fruits and vegetables, exhibits a wide range of therapeutic applications including prevention of diabetes, CVDs, cancer, and cerebral ischemia; it also possesses antioxidant, antimicrobial, anti-inflammatory, neuro and hepatoprotective activities. The review discusses SA's natural sources, biosynthesis, bioavailability, and potential in biomedical and industrial applications, highlighting its role in bioremediation, photocatalytic ozonation, and enzyme catalysis (Srinivasulu et al., 2018).
Hydroxycinnamic Acids in Cosmeceuticals
Hydroxycinnamic acids and their derivatives show promise as multifunctional ingredients for topical application in cosmetics. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects, suggesting their potential as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. The review points towards the need for more studies to validate their benefits and investigate skin permeation for predicting topical bioavailability (Taofiq et al., 2017).
Eigenschaften
IUPAC Name |
4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12;/h2-3,6,8,12-13H,4-5,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMIPEUKJOJDTE-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CCO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CCO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
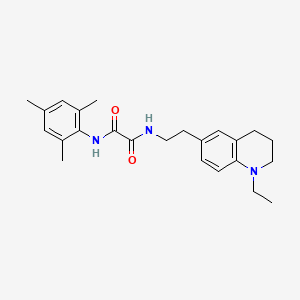
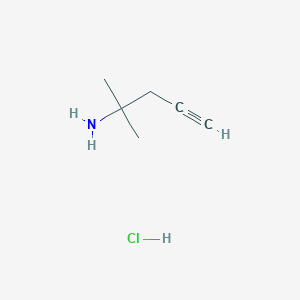
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)
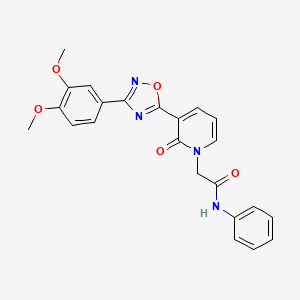
![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)

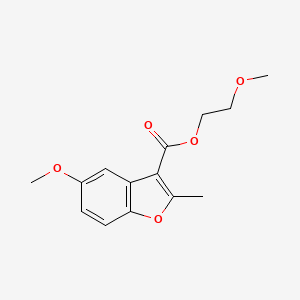
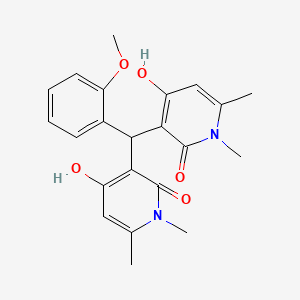
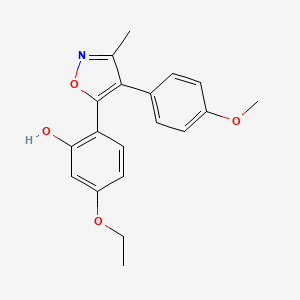
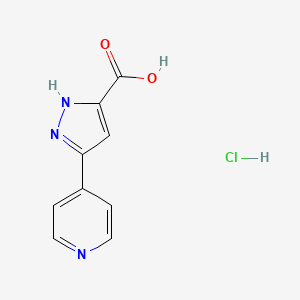
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)
